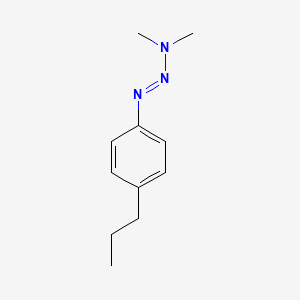

3,3-Dimethyl-1-(4-propylphenyl)triazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethyl-1-(4-propylphenyl)triazene is an organic compound with the molecular formula C11H17N3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-propylphenyl)triazene typically involves the reaction of 4-propylaniline with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the formation of the triazene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous intermediates and reagents .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-1-(4-propylphenyl)triazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazene to amines or other reduced forms.

Substitution: The diazo group in the triazene can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .

Applications De Recherche Scientifique

3,3-Dimethyl-1-(4-propylphenyl)triazene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-1-(4-propylphenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The compound’s activity is often attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diphenyltriazene: Similar in structure but with phenyl groups instead of propyl and dimethyl groups.

1-(2-Benzamide)-3-(3-nitrophenyl)triazene: Contains benzamide and nitrophenyl groups, offering different reactivity and applications.

1-(2-Benzamide)-3-(4-nitrophenyl)triazene: Another variant with distinct functional groups affecting its properties.

Uniqueness

The presence of the propyl group and the dimethylamine moiety provides distinct chemical and biological properties compared to other triazene compounds .

Activité Biologique

3,3-Dimethyl-1-(4-propylphenyl)triazene is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as triazenes. These compounds typically exhibit antitumor properties through various mechanisms, including DNA alkylation and inhibition of DNA synthesis. The specific structure of this compound contributes to its unique biological activity.

Anticancer Properties

Research indicates that triazene derivatives, including this compound, have significant anticancer effects. They are believed to exert their effects through:

- DNA Damage : Inducing DNA strand breaks which trigger apoptosis in cancer cells.

- Cell Cycle Arrest : Interfering with the normal cell cycle progression, leading to increased cell death.

A study on a related compound, p-(3,3-dimethyl-1-triazeno) benzoic acid (pCOOH-DMT), demonstrated its pharmacokinetics in mice with M5076 reticulum-cell sarcoma. The compound showed a terminal half-life of approximately 2.5 hours and was primarily distributed in tumor tissues, indicating its targeted action against cancer cells .

Neuropharmacological Effects

Emerging evidence suggests that triazene compounds may also influence neuropharmacological pathways. For instance, some studies have indicated potential interactions with neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression or anxiety.

Pharmacokinetics

The pharmacokinetic profile of triazene derivatives is crucial for understanding their efficacy and safety. Key findings include:

- Absorption and Distribution : Following intravenous administration in animal models, significant concentrations were found in tumor tissues compared to other organs .

- Metabolism : The primary metabolite identified was pCOOH-DMT glucuronide, which was quantified using high-performance liquid chromatography (HPLC). This suggests that metabolic pathways may play a role in the compound's overall effectiveness .

Case Studies

Several studies have explored the biological activity of triazene derivatives:

- Antitumor Activity : A clinical trial involving pCOOH-DMT showed promising results in patients with advanced solid tumors. The trial emphasized the need for further investigation into dosing regimens and combination therapies.

- Neuroprotective Effects : In an experimental model assessing cognitive function, related triazene compounds demonstrated potential neuroprotective properties by modulating cholinergic activity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | DNA alkylation and apoptosis induction | |

| Neuropharmacological | Modulation of neurotransmitter systems | |

| Metabolism | Formation of glucuronide metabolites |

Table 2: Pharmacokinetic Parameters

Propriétés

Numéro CAS |

59971-40-3 |

|---|---|

Formule moléculaire |

C11H17N3 |

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

N-methyl-N-[(4-propylphenyl)diazenyl]methanamine |

InChI |

InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3 |

Clé InChI |

ISNCIPBLANDUNX-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC=C(C=C1)N=NN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.